molecular formula C28H34N2O4SSe2 B12733917 2-(2-((3-Ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(3-sulphonatopropyl)benzoselenazolium CAS No. 93857-70-6

2-(2-((3-Ethyl-5,6-dimethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)-6-methoxy-5-methyl-3-(3-sulphonatopropyl)benzoselenazolium

Cat. No.: B12733917
CAS No.: 93857-70-6
M. Wt: 652.6 g/mol
InChI Key: SMNNTVJXVKIOBS-UHFFFAOYSA-N
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Description

3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound featuring a benzoselenazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions The initial step often includes the formation of the benzoselenazole core through cyclization reactions involving selenium reagents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes stringent quality control measures to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The benzoselenazole core can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to selenides.

    Substitution: Various substituents on the benzoselenazole ring can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed under controlled temperatures and solvent conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as selenoxides, selenides, and substituted benzoselenazoles.

Scientific Research Applications

3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The benzoselenazole core can modulate oxidative stress pathways by scavenging reactive oxygen species (ROS) and inhibiting oxidative enzymes. This mechanism is crucial for its potential therapeutic applications in medicine.

Comparison with Similar Compounds

Similar Compounds

    Benzoselenazole: Shares the core structure but lacks the additional substituents.

    Selenoxides: Oxidized derivatives with different reactivity profiles.

    Selenides: Reduced forms with distinct chemical properties.

Uniqueness

The unique combination of substituents in 3-[2-[2-[(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

CAS No.

93857-70-6

Molecular Formula

C28H34N2O4SSe2

Molecular Weight

652.6 g/mol

IUPAC Name

3-[2-[(Z)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzoselenazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methyl-1,3-benzoselenazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C28H34N2O4SSe2/c1-7-21(15-27-29(8-2)22-12-18(3)19(4)14-25(22)36-27)16-28-30(10-9-11-35(31,32)33)23-13-20(5)24(34-6)17-26(23)37-28/h12-17H,7-11H2,1-6H3

InChI Key

SMNNTVJXVKIOBS-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C([Se]3)C=C(C(=C4)C)C)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C([Se]1)C=C(C(=C2)C)OC)CCCS(=O)(=O)[O-])C=C3N(C4=C([Se]3)C=C(C(=C4)C)C)CC

Origin of Product

United States

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